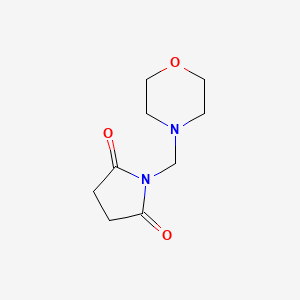

Succinimide, N-(morpholinomethyl)-

Description

BenchChem offers high-quality Succinimide, N-(morpholinomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinimide, N-(morpholinomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c12-8-1-2-9(13)11(8)7-10-3-5-14-6-4-10/h1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXGXEUSFRFHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157979 | |

| Record name | Succinimide, N-(morpholinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-97-1 | |

| Record name | 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13314-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide, N-(morpholinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013314971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, N-(morpholinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(morpholinomethyl)succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(morpholinomethyl)succinimide, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway proceeds via a Mannich reaction, a classic carbon-carbon bond-forming reaction. This document details the underlying mechanism, a specific experimental protocol, and the characterization of the final product.

Introduction

N-(morpholinomethyl)succinimide belongs to the class of Mannich bases, which are known for their diverse pharmacological activities. The incorporation of the morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability. The succinimide ring, on the other hand, is a structural motif found in various anticonvulsant and anxiolytic agents. The synthesis of N-(morpholinomethyl)succinimide provides a versatile scaffold for the development of novel therapeutic agents.

Synthesis Pathway: The Mannich Reaction

The synthesis of N-(morpholinomethyl)succinimide is achieved through a one-pot, three-component Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the nitrogen of succinimide by formaldehyde and a secondary amine, morpholine.

The reaction mechanism can be described in three key steps:

-

Formation of the Eschenmoser-like salt: Morpholine reacts with formaldehyde to form a highly reactive iminium ion.

-

Enolization of Succinimide: In the presence of a base (morpholine itself can act as one), succinimide loses a proton to form an enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic iminium ion, leading to the formation of the final product, N-(morpholinomethyl)succinimide.

A general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of N-(morpholinomethyl)succinimide.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of N-(morpholinomethyl)succinimide.

Materials:

-

Succinimide

-

Morpholine

-

Formaldehyde solution (37% in water)

-

Ethanol

Procedure:

A Mannich condensation reaction is utilized for the synthesis.[1]

-

In a round-bottom flask, succinimide and morpholine are mixed in an equimolar ratio.

-

A small amount of ethanol is added to the mixture, which is then stirred until a homogeneous solution is obtained.[1]

-

To the resulting solution, an equimolar amount of formaldehyde solution is added dropwise while stirring.[1]

-

The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of N-(morpholinomethyl)succinimide.

| Parameter | Value | Reference |

| Reactant Ratio (Succinimide:Morpholine:Formaldehyde) | 1:1:1 | [1] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | Room Temperature | Inferred from general Mannich reaction conditions |

| Reaction Time | Not Specified | Monitoring by TLC is recommended |

| Yield | Not Specified | - |

Characterization of N-(morpholinomethyl)succinimide

The structure and purity of the synthesized N-(morpholinomethyl)succinimide can be confirmed using various spectroscopic techniques.

5.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Caption: Expected ¹H NMR signals for N-(morpholinomethyl)succinimide.

A known ¹H NMR spectrum of N-(morpholinomethyl)succinimide is available in the SpectraBase database.[2]

5.2. Other Spectroscopic Data

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carbonyl groups of the succinimide ring (around 1700-1770 cm⁻¹) and the C-N and C-O stretching vibrations of the morpholine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Conclusion

The synthesis of N-(morpholinomethyl)succinimide via the Mannich reaction is a straightforward and efficient method for obtaining this valuable chemical intermediate. This guide provides the fundamental knowledge required for its preparation and characterization, serving as a solid foundation for researchers in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions and a more detailed investigation of the product's pharmacological properties are promising areas for future research.

References

An In-depth Technical Guide to the Chemical Properties of N-(morpholinomethyl)succinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(morpholinomethyl)succinimide is a chemical compound belonging to the succinimide class of molecules. Succinimides are characterized by a pyrrolidine-2,5-dione core structure and are a significant scaffold in medicinal chemistry, with established applications as anticonvulsant drugs.[1] The incorporation of a morpholine moiety via a methylene bridge introduces additional pharmacokinetic and pharmacodynamic properties that are of interest in drug discovery. This technical guide provides a comprehensive overview of the known and predicted chemical properties, synthesis, reactivity, and potential biological activities of N-(morpholinomethyl)succinimide, intended to serve as a foundational resource for research and development.

Chemical and Physical Properties

N-(morpholinomethyl)succinimide is identified by the IUPAC name 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione.[2] While specific experimental data for this particular derivative is limited, the properties of the parent compound, succinimide, provide a useful baseline for understanding its physical characteristics. The available computed data for N-(morpholinomethyl)succinimide and experimental data for succinimide are summarized below.

Table 1: Physicochemical Properties

| Property | N-(morpholinomethyl)succinimide | Succinimide (Parent Compound) |

| IUPAC Name | 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione[2] | Pyrrolidine-2,5-dione[1] |

| Molecular Formula | C₉H₁₄N₂O₃[2] | C₄H₅NO₂[1] |

| Molecular Weight | 198.22 g/mol (Computed)[2] | 99.09 g/mol [1] |

| Melting Point | Data not available | 125-127 °C[1][3] |

| Boiling Point | Data not available | 287-289 °C[1][3] |

| Solubility | Data not available | Soluble in water and ethanol; Insoluble in ether and chloroform.[3] |

| pKa | Data not available | 9.5[1] |

| XLogP3-AA | -1.3 (Computed)[2] | -0.577 (Crippen Method)[4] |

| Hydrogen Bond Donors | 1 (Computed)[2] | 1[1] |

| Hydrogen Bond Acceptors | 4 (Computed)[2] | 2[1] |

| CAS Number | Data not available | 123-56-8[1] |

Spectral Data

-

¹H NMR: A proton NMR spectrum for N-(morpholinomethyl)succinimide is available in spectral databases.[5] Based on its structure, the spectrum is expected to show characteristic signals for the succinimide ring protons (a singlet or two multiplets), the methylene bridge protons, and the two distinct sets of methylene protons on the morpholine ring. For the parent succinimide, the four equivalent protons of the succinimide ring appear as a singlet at approximately 2.77 ppm in CDCl₃.[6]

-

¹³C NMR: The carbon spectrum is expected to show distinct signals for the carbonyl carbons of the succinimide ring, the methylene carbons of both the succinimide and morpholine rings, and the methylene carbon of the bridge.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature strong characteristic absorption bands for the imide carbonyl groups. For succinimide derivatives, symmetric and anti-symmetric C=O stretching vibrations are typically observed.[7]

Synthesis and Experimental Protocols

N-(morpholinomethyl)succinimide is synthesized via a Mannich reaction, which is a three-component condensation.[2][8] This reaction involves an active hydrogen compound (succinimide), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[2]

Experimental Protocol: Mannich Condensation

This protocol is based on the general procedure for the synthesis of N-(Morpholinomethyl)succinimide.[2]

-

Reagents:

-

Succinimide (1.0 eq)

-

Morpholine (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.0 eq)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve succinimide and morpholine in a minimal amount of ethanol.

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

To the resulting solution, add the formaldehyde solution dropwise while maintaining stirring.

-

The reaction mixture may be stirred at room temperature or gently heated under reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield N-(morpholinomethyl)succinimide as a solid.

-

Synthesis Workflow Diagram

Caption: Mannich condensation workflow for the synthesis of N-(morpholinomethyl)succinimide.

Chemical Reactivity

The reactivity of N-(morpholinomethyl)succinimide is primarily governed by the succinimide ring.

-

Hydrolysis: The imide functionality is susceptible to hydrolysis, particularly under basic or acidic conditions, which leads to the opening of the succinimide ring to form the corresponding succinamic acid derivative. The rate of hydrolysis is generally slower than aminolysis.

-

Nucleophilic Attack: The carbonyl carbons of the imide are electrophilic and can be attacked by strong nucleophiles. For instance, reaction with reagents like hydroxylamine can open the ring to form hydroxamic acids.

-

N-Substituent Stability: The N-CH₂-N (aminal-like) linkage can be susceptible to cleavage under strong acidic conditions.

Potential Biological Activity and Applications

While specific biological studies on N-(morpholinomethyl)succinimide are not widely published, the extensive research on related succinimide derivatives allows for informed predictions of its potential pharmacological profile.

Anticonvulsant Activity

The succinimide scaffold is a well-established pharmacophore for anticonvulsant drugs, such as ethosuximide.[1] These agents are thought to exert their effects by inhibiting low-voltage-activated T-type calcium channels in neurons, which reduces the abnormal electrical activity associated with absence seizures. N-substituted derivatives of succinimide have been extensively screened for anticonvulsant properties, with many showing significant activity against electroshock-induced seizures.[9][10] The presence of the morpholine group can modulate lipophilicity and blood-brain barrier penetration, potentially influencing efficacy and CNS distribution.

Anticancer and Cytotoxic Potential

Numerous N-substituted succinimide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[11] The mechanisms of action can be diverse, including the inhibition of DNA synthesis and the induction of apoptosis.[11][12] Some dicarboximide derivatives have been shown to activate stress-induced MAPK signaling pathways (p38 and JNK) and induce apoptosis through the activation of caspases like caspase-3/7.[12] It is plausible that N-(morpholinomethyl)succinimide could exhibit similar pro-apoptotic effects.

Potential Signaling Pathway Involvement

Caption: Hypothetical pro-apoptotic signaling pathway for succinimide derivatives.

Conclusion

N-(morpholinomethyl)succinimide is a compound of significant interest due to its structural relation to known bioactive molecules. Its synthesis is straightforward via the Mannich reaction. Based on the known pharmacology of the succinimide class, it holds potential as a candidate for anticonvulsant and anticancer research. Further experimental validation of its physicochemical properties, reactivity, and biological activity is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational document to support such future investigations.

References

- 1. Succinimide - Wikipedia [en.wikipedia.org]

- 2. oarjbp.com [oarjbp.com]

- 3. 123-56-8 CAS MSDS (Succinimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Succinimide(123-56-8) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

"Succinimide, N-(morpholinomethyl)-" mechanism of action

N-Substituted Succinimides: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The succinimide moiety, a five-membered ring containing an imide functional group, serves as a privileged scaffold in medicinal chemistry. N-substitution of this versatile core has given rise to a diverse class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of N-substituted succinimides, with a focus on their anticonvulsant, anti-inflammatory, anticancer, antimicrobial, and analgesic effects. Quantitative data are summarized for comparative analysis, key experimental protocols are detailed, and relevant biological pathways and workflows are visualized.

Anticonvulsant Activity

N-substituted succinimides are most renowned for their anticonvulsant properties, with ethosuximide being a clinically established drug for the treatment of absence seizures. The primary mechanism of action for many anticonvulsant succinimides is the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[1][2] This inhibition reduces the likelihood of abnormal, rhythmic spike-wave discharges that characterize absence seizures.[3][4]

Quantitative Anticonvulsant Data

The efficacy of N-substituted succinimides as anticonvulsants is typically evaluated using rodent models, primarily through the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is an indicator of activity against generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.

| Compound/Derivative | Test Model | Animal | ED₅₀ (mg/kg) | Reference |

| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | scPTZ | Mouse | 62.5 | [5] |

| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | MES | Mouse | 49.6 | [6] |

| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | scPTZ | Mouse | 67.4 | [6] |

| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | 6-Hz (32 mA) | Mouse | 31.3 | [6] |

| 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione | scPTZ | Mouse | >100 | [7] |

| 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | MES | Mouse | >100 | [7] |

Mechanism of Action: T-Type Calcium Channel Blockade

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g) or rats (100-150 g) are typically used.

-

Apparatus: A convulsiometer capable of delivering a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).

-

Procedure:

-

The test compound is administered to a group of animals, usually intraperitoneally (i.p.) or orally (p.o.), at various doses. A control group receives the vehicle.

-

At the time of peak drug effect (determined in preliminary studies), the electrical stimulus is delivered via corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Anti-inflammatory Activity

Several N-substituted succinimide derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory cascade.[8] Inhibition of COX-2 reduces the synthesis of prostaglandins, which are pro-inflammatory molecules.[9]

Quantitative Anti-inflammatory Data (COX Inhibition)

The in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes is a standard measure of their anti-inflammatory potential. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| N-(3-benzenesulfonamide)-succinimide | >50 | 0.26 | >192.3 | [10] |

| N-(3-benzenesulfonamide)-tetrahydrophthalimide | >50 | 0.20 | >250 | [10] |

| N-(3-benzenesulfonamide)-phthalimide | >50 | 0.18 | >277.8 | [10] |

| N-(oxime)-succinimide | >50 | 0.22 | >227.3 | [10] |

| N-(oxime)-tetrahydrophthalimide | >50 | 0.16 | >312.5 | [10] |

| N-(oxime)-phthalimide | >50 | 0.16 | >312.5 | [10] |

| N-(oxime)-5-nitro-phthalimide | >50 | 0.15 | >333.3 | [10] |

| Celecoxib (Reference) | >50 | 0.129 | >387.6 | [10] |

Mechanism of Action: COX-2 Inhibition Pathway

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), test compounds, and a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production).

-

Procedure:

-

The enzymes (COX-1 or COX-2) are pre-incubated with the test compound at various concentrations or the vehicle control in a suitable buffer.

-

The reaction is initiated by adding arachidonic acid.

-

The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of prostaglandin produced is quantified using an appropriate detection method (e.g., ELISA or a colorimetric assay).

-

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

The succinimide scaffold has been explored for the development of novel anticancer agents. Derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia, lung cancer, and breast cancer. The mechanisms are varied but can involve the induction of apoptosis (programmed cell death) and the activation of stress-related signaling pathways.[11][12]

Quantitative Anticancer Data

The potency of anticancer compounds is commonly expressed as the IC₅₀ value, which is the concentration of the drug that inhibits the growth of 50% of the cancer cells in vitro.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 1e | HeLa | Cervical Carcinoma | 3.2 | [11] |

| Compound 1e | K562 | Myelogenous Leukemia | 5.8 | [11] |

| Compound 1e | MOLT-4 | T-Lymphoid Leukemia | 8.0 | [11] |

| Compound Ic (CH₃COOH salt) | HeLa | Cervical Carcinoma | 1.9 | [11] |

| Compound Ic* (CH₃COOH salt) | K562 | Myelogenous Leukemia | 3.7 | [11] |

| Compound Ic* (CH₃COOH salt) | MOLT-4 | T-Lymphoid Leukemia | 3.4 | [11] |

| PD9 | DU-145 | Prostate | 1-3 | [13] |

| PD10 | MDA-MB-231 | Breast | 1-3 | [13] |

| PD11 | HT-29 | Colon | 1-3 | [13] |

| *Refer to the source for the specific chemical structure. | ||||

| Substituted 1,4-naphthoquinones, a related class, included for comparison. |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

-

Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the N-substituted succinimide derivative for a defined period (e.g., 48 or 72 hours). Control wells receive only the vehicle.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity

Certain N-substituted succinimides have been shown to possess activity against a range of microorganisms, including bacteria and fungi.[14] The lipophilicity and electronic properties of the N-substituent can significantly influence the antimicrobial potency.

Quantitative Antimicrobial Data

Antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin | Staphylococcus aureus | 32 | [15] |

| Compound 5 | Staphylococcus aureus | High activity (Zone of inhibition) | [14] |

| Compound 7 | Streptococcus pyogenes | High activity (Zone of inhibition) | [14] |

| Compound 10 | Escherichia coli | High activity (Zone of inhibition) | [14] |

| Compound 8 | Candida albicans | High activity (Zone of inhibition) | [14] |

| An isatin derivative, structurally related to succinimides. | |||

| **Specific succinimide derivatives linked to heterocycles. Refer to the source for structures. |

Experimental Workflow: Antimicrobial Susceptibility Testing (AST)

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[16]

-

Preparation of Antimicrobial Agent: A stock solution of the N-substituted succinimide is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).

-

Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Analgesic Activity

Some N-substituted succinimides have also been investigated for their analgesic (pain-relieving) properties.[17] These effects are often evaluated in animal models using thermal or chemical stimuli to induce pain.

Quantitative Analgesic Data

The hot plate test measures the reaction time of an animal to a thermal stimulus, which is an indicator of centrally mediated analgesia.

| Compound/Derivative | Test Model | Animal | Dose (mg/kg) | Reaction Time (sec) / Effect | Reference | |---|---|---|---|---| | N-(4-hydroxyphenyl)succinimide | Hot Plate | Mouse | 0.2 mL/kg (i.p.) | Increased latency time |[17][18] | | N-(4-aminophenyl)succinimide | Hot Plate | Mouse | 0.2 mL/kg (i.p.) | Increased latency time |[17][18] | | N-(4-chlorophenyl)succinimide | Hot Plate | Mouse | 0.2 mL/kg (i.p.) | Increased latency time |[17][18] |

Experimental Protocol: Hot Plate Test

This method is used to assess the central analgesic activity of a compound.[19][20]

-

Animals: Male albino mice (20-25 g) are commonly used.

-

Apparatus: A hot plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

The test compound is administered to the animals (e.g., i.p.).

-

Before and at set intervals after drug administration (e.g., 30, 60, 90, 120 minutes), each mouse is placed on the hot plate.

-

The time until the animal shows signs of pain (e.g., licking its paws or jumping) is recorded as the reaction time or latency.

-

A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.

-

-

Endpoint: A significant increase in the reaction time compared to the control group indicates an analgesic effect.

-

Data Analysis: The mean reaction times for the treated and control groups are compared using statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

N-substituted succinimides represent a versatile and pharmacologically significant class of compounds. Their well-established role as anticonvulsants, particularly through the targeting of T-type calcium channels, continues to be a major area of research. Furthermore, emerging evidence of their potent anti-inflammatory, anticancer, antimicrobial, and analgesic activities highlights their potential for the development of new therapeutic agents for a wide range of diseases. The structure-activity relationship studies, facilitated by the quantitative data and standardized protocols outlined in this guide, will be crucial for optimizing the succinimide scaffold to enhance potency and selectivity for various biological targets.

References

- 1. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 3. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpc.com [ijrpc.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. Studies on analgesic, anti-inflammatory activities of stem and roots of Inula cuspidata C.B Clarke - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-(morpholinomethyl)succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(morpholinomethyl)succinimide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published, consolidated spectroscopic data for this specific compound, this guide synthesizes information from analogous structures, spectral databases, and fundamental spectroscopic principles to present a predictive but thorough analysis. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) are provided, alongside expected data to facilitate the characterization of this compound. This document is intended to serve as a practical resource for researchers involved in the synthesis, identification, and quality control of N-(morpholinomethyl)succinimide and related derivatives.

Introduction

N-(morpholinomethyl)succinimide is a heterocyclic compound that incorporates both a succinimide and a morpholine moiety linked by a methylene bridge. The succinimide ring is a key structural feature in various anticonvulsant and analgesic drugs, while the morpholine ring is a common constituent in numerous biologically active compounds, conferring properties such as increased water solubility and metabolic stability. The combination of these two pharmacophores in N-(morpholinomethyl)succinimide makes it a compound of significant interest for further investigation in drug discovery and development. Accurate and thorough spectroscopic characterization is the cornerstone of this research, ensuring compound identity, purity, and structural integrity.

Predicted Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for N-(morpholinomethyl)succinimide based on the analysis of its constituent parts and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(morpholinomethyl)succinimide by providing information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Singlet | 2H | N-CH₂ -N |

| ~3.6 - 3.8 | Triplet | 4H | O-(CH₂ )₂-N |

| ~2.7 | Singlet | 4H | CO-(CH₂ )₂-CO |

| ~2.5 - 2.7 | Triplet | 4H | N-(CH₂ )₂-O |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C =O (Succinimide) |

| ~67 | O-C H₂ (Morpholine) |

| ~55 | N-C H₂-N (Bridge) |

| ~50 | N-C H₂ (Morpholine) |

| ~28 | C H₂-C H₂ (Succinimide) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in N-(morpholinomethyl)succinimide by measuring the absorption of infrared radiation.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2800 | Medium-Strong | C-H stretching (aliphatic) |

| ~1770 | Strong | Symmetric C=O stretching (imide) |

| ~1700 | Strong | Asymmetric C=O stretching (imide)[1] |

| ~1450 | Medium | CH₂ scissoring |

| ~1350 | Medium | C-N stretching |

| ~1115 | Strong | C-O-C stretching (ether in morpholine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-(morpholinomethyl)succinimide, confirming its elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 198 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₄H₄O₂N]⁺ (Morpholinomethyl cation) |

| 99 | [C₄H₅NO₂]⁺ (Succinimide radical cation) |

| 86 | [C₄H₈NO]⁺ (Fragment from morpholine ring) |

| 57 | [C₃H₅O]⁺ or [C₂H₃N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

N-(morpholinomethyl)succinimide sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and vials

Procedure:

-

Accurately weigh the N-(morpholinomethyl)succinimide sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using a 500 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum using the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Materials:

-

N-(morpholinomethyl)succinimide sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (approx. 100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Gently grind the 1-2 mg of the N-(morpholinomethyl)succinimide sample in an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Analyze the resulting spectrum to identify characteristic absorption bands.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

N-(morpholinomethyl)succinimide sample (~1 mg)

-

Methanol or acetonitrile (HPLC grade)

-

Vials and micropipettes

-

Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

Set up the mass spectrometer in positive ion mode (or negative, depending on the desired adduct).

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

-

Analyze the resulting product ion spectrum to identify characteristic fragment ions.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic analysis of N-(morpholinomethyl)succinimide can be effectively carried out using a combination of NMR, FT-IR, and mass spectrometry. This guide provides a foundational set of predicted data and detailed experimental protocols to aid researchers in the unambiguous characterization of this molecule. While the data presented is based on sound spectroscopic principles and analysis of related structures, it is imperative for researchers to acquire their own experimental data for definitive structural confirmation and publication. The provided workflows and data tables serve as a valuable reference for setting up experiments and interpreting the resulting spectra.

References

"Succinimide, N-(morpholinomethyl)-" CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N-(morpholinomethyl)succinimide, a derivative of the succinimide heterocyclic ring system. Succinimide and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] This document consolidates available chemical data, outlines a general synthetic protocol, and discusses the potential pharmacological relevance of this compound class, with a focus on providing a resource for professionals in drug discovery and development.

Chemical and Physical Properties

The following table summarizes the computed chemical and physical properties for 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione.

| Property | Value | Source |

| IUPAC Name | 3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione | PubChem |

| Molecular Formula | C₉H₁₄N₂O₃ | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

| Monoisotopic Mass | 198.10044231 Da | [3] |

| Topological Polar Surface Area | 58.6 Ų | [3] |

| Heavy Atom Count | 14 | [3] |

| Formal Charge | 0 | [3] |

| Complexity | 248 | [3] |

| Isotope Atom Count | 0 | [3] |

| Defined Atom Stereocenter Count | 0 | [3] |

| Undefined Atom Stereocenter Count | 1 | [3] |

| Defined Bond Stereocenter Count | 0 | [3] |

| Undefined Bond Stereocenter Count | 0 | [3] |

| Covalently-Bonded Unit Count | 1 | [3] |

| Compound Is Canonicalized | Yes | [3] |

| XLogP3 | -1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Experimental Protocols

General Synthesis of N-Substituted Succinimides

The synthesis of N-substituted succinimides, including N-(morpholinomethyl)succinimide, can be achieved through a two-step process involving the reaction of succinic anhydride with a primary amine, followed by cyclodehydration.[6][7]

Step 1: Formation of the Succinamic Acid Intermediate

-

Dissolve succinic anhydride in a suitable aprotic solvent (e.g., chloroform, diethyl ether, or toluene).

-

Slowly add an equimolar amount of the desired primary amine (in this case, 4-aminomethylmorpholine) to the solution at room temperature with constant stirring.

-

The reaction is typically exothermic and results in the precipitation of the corresponding N-substituted succinamic acid.

-

The intermediate can be isolated by filtration and washed with a cold solvent.

Step 2: Cyclodehydration to the Succinimide

-

The isolated succinamic acid is then subjected to cyclodehydration to form the imide ring. This can be achieved through several methods:

-

Thermal Dehydration: Heating the succinamic acid at a high temperature (e.g., 120°C) can induce cyclization with the elimination of water.[6]

-

Chemical Dehydration: Refluxing the succinamic acid in the presence of a dehydrating agent, such as acetic anhydride or a polyphosphate ester, in a suitable solvent.[6][7]

-

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Potential Applications

Succinimide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1][2] While specific biological data for N-(morpholinomethyl)succinimide is limited in the public domain, the activities of related compounds suggest potential areas of interest for drug discovery and development.

-

Anticonvulsant Activity: Several succinimide derivatives, such as ethosuximide, are used clinically as anticonvulsant drugs.[8] Their mechanism of action often involves the modulation of ion channels in the brain.

-

Anticancer Activity: Numerous studies have reported the cytotoxic and pro-apoptotic effects of novel succinimide derivatives against various cancer cell lines.[9] The proposed mechanisms can include the activation of stress signaling pathways and the induction of apoptosis.[9]

-

Anti-inflammatory and Analgesic Effects: Research has indicated that certain N-substituted succinimides possess anti-inflammatory and analgesic properties.

-

Antimicrobial Activity: The succinimide scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities.[10]

The morpholine moiety is also a common functional group in many approved drugs and is known to improve pharmacokinetic properties such as solubility and metabolic stability. The combination of the succinimide pharmacophore with a morpholine ring in N-(morpholinomethyl)succinimide makes it an interesting candidate for further investigation in various therapeutic areas.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for N-(morpholinomethyl)succinimide has not been elucidated. However, based on the known activities of other succinimide derivatives, potential molecular targets could include:

-

Ion Channels: As seen with anticonvulsant succinimides, voltage-gated calcium or sodium channels could be potential targets.

-

Enzymes: The succinimide ring can interact with the active sites of various enzymes, leading to their inhibition.

-

Signaling Cascades: As demonstrated in some anticancer succinimides, these compounds can modulate cellular signaling pathways involved in apoptosis and cell proliferation, such as the MAPK signaling pathway.[9]

Further research, including in vitro and in vivo studies, is necessary to determine the specific biological targets and signaling pathways affected by N-(morpholinomethyl)succinimide.

References

- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholinomethyl-succinimid | C9H14N2O3 | CID 129638505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(Morpholinomethyl)-2-phenylsuccinimide | 3780-76-5 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Succinimide - Wikipedia [en.wikipedia.org]

- 9. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Genesis and Evolution of Morpholinomethyl Succinimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological evaluation of morpholinomethyl succinimides, a class of compounds investigated for their potential therapeutic activities. The document details the synthetic pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to assess their biological effects. Furthermore, it visualizes the proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and History

The development of morpholinomethyl succinimides is rooted in the broader history of anticonvulsant drug discovery and the application of the Mannich reaction in medicinal chemistry. The journey began with the establishment of the succinimide core as a key pharmacophore for anticonvulsant activity, most notably with the introduction of ethosuximide.

The timeline of anticonvulsant drug development reveals a systematic exploration of heterocyclic compounds. Following the serendipitous discovery of the anticonvulsant properties of phenobarbital in 1912 and the subsequent development of phenytoin in 1938, the focus shifted to identifying compounds with better efficacy and safety profiles.[1] This led to the investigation of various five-membered heterocyclic rings, including succinimides.

A pivotal moment in the exploration of succinimide derivatives was the application of the Mannich reaction. This versatile one-pot three-component condensation reaction allows for the introduction of an aminomethyl group onto a substrate with an active hydrogen, such as the nitrogen of the succinimide ring. The products, known as Mannich bases, offered a straightforward way to modify the physicochemical properties of the parent molecule, such as lipophilicity and aqueous solubility, which are critical for drug absorption and distribution, particularly for crossing the blood-brain barrier.

The introduction of the morpholine moiety as the amine component in the Mannich reaction with succinimide gave rise to morpholinomethyl succinimides. While the exact first synthesis of a morpholinomethyl succinimide is not readily apparent in seminal literature, the rationale for this structural modification was likely driven by the favorable properties of the morpholine ring. Morpholine is a common building block in medicinal chemistry known to often improve the pharmacokinetic profile of drug candidates.

Subsequent research focused on synthesizing and evaluating a wide array of N-Mannich bases of succinimides, including those with a morpholine substituent, for their anticonvulsant potential. These studies have systematically explored the structure-activity relationships, leading to the identification of compounds with significant activity in preclinical models of epilepsy.

Quantitative Data Summary

The anticonvulsant activity of morpholinomethyl succinimides and related N-Mannich bases has been primarily evaluated using rodent models of epilepsy, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is considered a model for absence seizures. The potency of the compounds is typically expressed as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.

| Compound ID | Substituent at C3 of Succinimide | Amine Moiety | Anticonvulsant Test | ED50 (mg/kg) | Reference |

| 1 | Benzhydryl | 4-(3-chlorophenyl)piperazine | MES | 42.71 | [2] |

| 2 | Benzhydryl | 4-(3-trifluoromethylphenyl)piperazine | MES | 101.46 | [2] |

| 3 | Benzhydryl | 4-(3-trifluoromethylphenyl)piperazine | scPTZ | 72.59 | [2] |

| 4 | 3-benzhydryl | morpholine | MES | 41.0 | |

| 5 | 3-benzhydryl | morpholine | scPTZ | 101.6 | |

| 6 | 3-benzhydryl | morpholine | 6Hz | 45.42 | |

| 7 | 5-cyclopropyl-5-phenyl (imidazolidine-2,4-dione) | N/A (parent compound) | MES | 5.76 | [3] |

| 8 | 5-cyclopropyl-5-phenyl (imidazolidine-2,4-dione) | N/A (parent compound) | scPTZ | 57.31 | [3] |

| 9 | 3-(2-bromophenyl) | 4-(4-fluorophenyl)piperazine | MES | 7.4 | [4] |

| 10 | 3-(2-bromophenyl) | 4-(3-bromophenyl)piperazine | MES | 26.4 | [4] |

| 11 | 3-methyl-3-phenyl | 4-(2-hydroxyethyl)piperazine | MES & scPTZ | Higher protection than valproic acid & ethosuximide | [5] |

| 12 | 3-methyl-3-phenyl | 4-benzylpiperidine | MES & scPTZ | Higher protection than valproic acid & ethosuximide | [5] |

Experimental Protocols

General Synthesis of N-Mannich Bases of Succinimides

The synthesis of morpholinomethyl succinimides and related N-Mannich bases is typically achieved through a one-pot reaction involving the appropriate succinimide derivative, formaldehyde, and a secondary amine (e.g., morpholine).

Materials:

-

Substituted or unsubstituted succinimide

-

Formaldehyde (37% aqueous solution)

-

Secondary amine (e.g., morpholine, piperazine derivative)

-

Ethanol or other suitable solvent

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

The succinimide derivative (1 equivalent) is dissolved or suspended in ethanol.

-

The secondary amine (1 equivalent) is added to the mixture.

-

Formaldehyde solution (1.1 equivalents) is added dropwise to the stirred mixture.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for a specified period (typically a few hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-Mannich base.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticonvulsant Screening Protocols

This test is a model of generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.[6]

Animals:

-

Male albino mice (e.g., CF-1 strain) weighing 20-25 g.

Apparatus:

-

An electroshock apparatus capable of delivering a constant current (e.g., 50 mA) at a specified frequency (e.g., 60 Hz) for a short duration (e.g., 0.2 seconds).

-

Corneal electrodes.

-

Topical anesthetic for the cornea (e.g., 0.5% tetracaine).

Procedure:

-

Animals are randomly assigned to control and treatment groups.

-

The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle is administered to the control group.

-

At the time of predicted peak effect of the compound, a drop of topical anesthetic is applied to the corneas of each mouse.

-

The corneal electrodes are placed on the eyes of the mouse.

-

An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered.[6]

-

The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[6]

-

The number of animals protected in each group is recorded, and the ED50 value is calculated using a suitable statistical method (e.g., probit analysis).

This test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.[7]

Animals:

-

Male albino mice (e.g., CF-1 strain) weighing 18-25 g.

Materials:

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice).[7]

-

Syringes and needles for subcutaneous injection.

Procedure:

-

Animals are randomly assigned to control and treatment groups.

-

The test compound is administered i.p. or p.o. at various doses. The vehicle is administered to the control group.

-

At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.[7]

-

Each animal is placed in an individual observation cage and observed for 30 minutes.[7]

-

The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure within the observation period is considered protection.[7]

-

The number of animals protected in each group is recorded, and the ED50 value is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of new N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant properties of new mannich bases derived from 3,3-disubstituted pyrrolidine-2,5-diones. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

Potential Therapeutic Applications of N-Substituted Succinimides: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the potential therapeutic applications of succinimide derivatives, with a particular focus on their well-established anticonvulsant properties. While specific biological data for "Succinimide, N-(morpholinomethyl)-" is not extensively available in current literature, this document will leverage data from closely related and well-characterized N-substituted succinimide analogues to illustrate the therapeutic potential of this chemical class. This guide will cover the primary mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols for preclinical assessment, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Succinimides and Their Therapeutic Potential

The succinimide moiety, a five-membered ring containing an imide group, is a privileged scaffold in medicinal chemistry.[1] Derivatives of succinimide have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antitumor, and antimicrobial agents.[1] However, their most prominent and clinically validated application is in the management of epilepsy.[2] Drugs such as ethosuximide and methsuximide are established treatments for absence seizures.[3] The core mechanism of action for their anticonvulsant effect is widely attributed to the inhibition of T-type calcium channels in the thalamus.[4][5] This guide will delve into the preclinical data and methodologies used to characterize the anticonvulsant potential of this class of compounds, using representative N-substituted analogues as illustrative examples.

Mechanism of Action: Inhibition of T-Type Calcium Channels

Succinimide anticonvulsants are thought to exert their therapeutic effect by modulating neuronal excitability. The primary molecular target is the T-type calcium channel, particularly within the thalamocortical circuitry.[6] These channels play a crucial role in generating the characteristic 3 Hz spike-and-wave discharges observed in absence seizures.[7] By blocking these channels, succinimides reduce the flow of calcium ions into neurons, thereby dampening the aberrant rhythmic firing that leads to seizures.[8][9] The inhibition is often state-dependent, with a higher affinity for the inactivated state of the channel.[4]

Preclinical Anticonvulsant Activity of Representative N-Substituted Succinimides

Due to the limited public data on "Succinimide, N-(morpholinomethyl)-", this section presents data from representative N-substituted succinimide analogues to demonstrate the typical anticonvulsant profile of this class. The data is primarily derived from two standard preclinical models: the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence and myoclonic seizures.[10] Neurotoxicity is also assessed to determine the therapeutic index.

Table 1: Anticonvulsant Activity and Neurotoxicity of Representative N-Substituted Succinimides in Mice

| Compound ID | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Reference |

| Compound 14¹ | 49.6 | 67.4 | > 130 | [11] |

| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide² | Inactive | 62.5 | Not Reported | [8] |

| 2-Benzylsuccinimide (4d)³ | > Ethosuximide | > Ethosuximide | < Ethosuximide | [12] |

| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | >100 | 100 | Not Reported | [13] |

| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | 100 | >100 | Not Reported | [13] |

¹ 3-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)propanamide derivative with a succinimide moiety. ² Cbz = Carboxybenzyl ³ Potency is described relative to the standard drug ethosuximide.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the anticonvulsant activity and neurotoxicity of novel compounds in rodents.

Maximal Electroshock (MES) Test

This test evaluates a compound's ability to prevent the spread of seizures.[14]

-

Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.

-

Apparatus: A rodent shocker capable of delivering a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[14]

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses.

-

At the time of peak effect (typically 30-60 minutes post-i.p. administration), apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.

-

Deliver the electrical stimulus via the corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the hindlimb tonic extension is considered protection.[14]

-

Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

-

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for chemoconvulsant-induced seizures and is particularly sensitive to drugs effective against absence seizures.[15]

-

Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.

-

Procedure:

-

Administer the test compound to groups of mice at various doses.

-

At the time of peak effect, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[15]

-

Place each mouse in an individual observation cage and observe for 30 minutes.[15]

-

The endpoint is the presence of a clonic seizure lasting for at least 5 seconds.

-

The absence of this endpoint is considered protection.[15]

-

Calculate the ED₅₀ as described for the MES test.

-

Rotarod Neurotoxicity Test

This test assesses motor coordination and balance to determine the potential for neurological side effects.[16]

-

Animals: Male albino mice (e.g., CF-1 strain), weighing 18-25 g.

-

Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) that can operate at a constant or accelerating speed.

-

Procedure:

-

Train the mice on the rotarod for a set period (e.g., two 1-minute trials) before administering the test compound.

-

Administer the test compound to groups of mice at various doses.

-

At the time of peak effect, place each mouse on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[16]

-

Record the latency to fall from the rod.

-

A mouse is considered to have failed the test if it falls off the rod or passively rotates with it.

-

Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel succinimide derivative as a potential anticonvulsant.

Conclusion and Future Directions

The succinimide scaffold represents a valuable starting point for the development of novel anticonvulsant agents. The established mechanism of T-type calcium channel inhibition provides a clear rationale for their efficacy, particularly in absence seizures. The preclinical models and protocols detailed in this guide offer a robust framework for the evaluation of new analogues. While "Succinimide, N-(morpholinomethyl)-" itself requires further investigation to elucidate its specific biological profile, the broader class of N-substituted succinimides continues to be a promising area for research in epilepsy and potentially other neurological disorders. Future work should focus on synthesizing and testing novel derivatives to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying new therapeutic candidates with an improved safety and efficacy profile.

References

- 1. Some new N-substituted alpha-aryl/alkyl succinimides as possible anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. brainkart.com [brainkart.com]

- 4. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. List of Succinimide anticonvulsants - Drugs.com [drugs.com]

- 6. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

In Silico Modeling of N-(morpholinomethyl)succinimide Interactions: A Technical Guide

Introduction

Succinimides, heterocyclic compounds characterized by a pyrrolidine-2,5-dione core, are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] The versatility of the succinimide scaffold allows for chemical modifications that have led to the development of drugs with diverse pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][3] N-(morpholinomethyl)succinimide is a specific derivative that incorporates a morpholine moiety, a feature known to enhance the pharmacokinetic properties of drug candidates. While specific in silico studies on N-(morpholinomethyl)succinimide are not extensively documented, the wealth of research on related succinimide derivatives provides a robust framework for predicting its biological interactions and potential therapeutic applications through computational modeling.

This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to investigate the interactions of N-(morpholinomethyl)succinimide. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and development of novel succinimide-based therapeutics.

The Role of In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable component of modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activities, and optimize lead compounds. The general workflow of in silico drug discovery involves a multi-step process, beginning with target identification and culminating in the selection of promising candidates for further experimental validation.

Core In Silico Methodologies for Succinimide Derivatives

Several computational techniques are particularly well-suited for studying succinimide derivatives. These methods allow for the prediction of their physicochemical properties, biological activities, and potential toxicities.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For succinimide derivatives, QSAR can be used to predict properties like antiproliferative potential based on descriptors such as lipophilicity.[4]

Experimental Protocol: QSAR Model Development

-

Data Collection : Compile a dataset of succinimide derivatives with experimentally determined biological activities (e.g., IC50 values).

-

Descriptor Calculation : For each molecule, calculate a set of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.

-

Data Splitting : Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

-

Model Building : Use the training set to build a regression model (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) that correlates the descriptors with the biological activity.

-

Model Validation : Validate the predictive power of the model using the test set and statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE).

-

Prediction : Use the validated QSAR model to predict the activity of new, untested succinimide derivatives like N-(morpholinomethyl)succinimide.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This technique has been successfully applied to succinimide derivatives to explore their interactions with enzymes like acetylcholinesterase and glucosamine-6-phosphate synthase.[5][6]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Ligand Preparation :

-

Draw the 2D structure of N-(morpholinomethyl)succinimide using software like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D structure and perform energy minimization using a program like Avogadro or PyMOL.

-

Save the optimized structure in a suitable format (e.g., .pdbqt) using AutoDock Tools.

-

-

Receptor Preparation :

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.

-

Define the binding site by creating a grid box that encompasses the active site of the enzyme.

-

-

Docking Execution :

-

Run AutoDock Vina, providing the prepared ligand and receptor files, along with the grid box coordinates.

-

Vina will perform the docking simulation and generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

-

-

Results Analysis :

-

Visualize the top-ranked binding poses using software like PyMOL or Discovery Studio.

-

Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between N-(morpholinomethyl)succinimide and the receptor.

-

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound. Studies on succinimide derivatives have utilized these predictions to assess properties like oral absorption, blood-brain barrier permeability, and potential toxicity.[4]

Experimental Protocol: ADMET Prediction

-

Input Structure : Provide the 2D structure of N-(morpholinomethyl)succinimide in a SMILES format.

-

Server Selection : Use online web servers like SwissADME, pkCSM, or admetSAR.

-

Property Calculation : The server will calculate a wide range of physicochemical and pharmacokinetic properties.

-

Analysis : Analyze the results, paying close attention to Lipinski's rule of five for drug-likeness, predicted absorption levels, and any potential toxicity alerts.

Quantitative Data Summary

The following tables present example data that could be generated from in silico studies of N-(morpholinomethyl)succinimide and related derivatives, based on findings from the literature.[4][6][7]

Table 1: Predicted ADMET Properties of Selected Succinimide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Oral Absorption (%) | BBB Permeant |

| Succinimide | 99.09 | -0.63 | 1 | 2 | High | Yes |

| Ethosuximide | 141.17 | 0.29 | 1 | 2 | High | Yes |

| N-(morpholinomethyl)succinimide (Predicted) | 198.22 | -0.50 | 0 | 4 | High | No |

Table 2: Docking Scores and Inhibitory Constants of Succinimide Derivatives against Acetylcholinesterase (AChE)

| Derivative | Docking Score (kcal/mol) | Predicted Ki (µM) | Experimental IC50 (µM) |

| Derivative I | -6.5 | 6380 | 31,000 |

| Derivative II | -7.2 | 5130 | 29,000 |

| N-(morpholinomethyl)succinimide (Hypothetical) | -7.8 | - | - |

Potential Signaling Pathway Interactions

Based on the demonstrated anticancer activity of some dicarboximides, it is plausible that N-(morpholinomethyl)succinimide could interact with stress-induced signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer cells.[8]

Conclusion